

Reactivity and stability of Methyl 2-bromo-4-nitrobenzoate

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Compound of Interest

Compound Name: **Methyl 2-bromo-4-nitrobenzoate**

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An In-Depth Technical Guide to the Reactivity and Stability of **Methyl 2-bromo-4-nitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-4-nitrobenzoate (CAS No. 100959-22-6) is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research.^{[1][2]} Its utility stems from a unique molecular architecture: an aromatic ring activated by two potent electron-withdrawing groups (a nitro group and a methyl ester) and functionalized with a bromine atom, a versatile handle for cross-coupling reactions. This guide provides a comprehensive analysis of the compound's reactivity and stability profiles, grounded in established chemical principles and supported by experimental evidence. We will explore its participation in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and delineate its stability under various environmental and chemical stressors. This document is intended to serve as a practical resource, offering not only theoretical insights but also detailed experimental protocols to ensure the safe, effective, and reproducible use of this valuable synthetic building block.

Foundational Chemical and Physical Properties

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in a laboratory setting. **Methyl 2-bromo-4-nitrobenzoate** is a crystalline solid under

standard conditions.^[3] The key physical and chemical data are summarized below.

Property	Value	Source
IUPAC Name	methyl 2-bromo-4-nitrobenzoate	[4]
CAS Number	100959-22-6	[4]
Molecular Formula	C ₈ H ₆ BrNO ₄	[4]
Molecular Weight	260.04 g/mol	[4]
Appearance	Light orange to yellow powder/crystal	[3]
Melting Point	82.0 to 86.0 °C	[3]
Solubility	Soluble in many organic solvents; insoluble in water.	

The Reactivity Profile: A Tale of Electronic Activation

The reactivity of **Methyl 2-bromo-4-nitrobenzoate** is dominated by the powerful electron-withdrawing effects of the nitro (-NO₂) and methyl ester (-COOCH₃) groups. These substituents work in concert to significantly decrease the electron density of the aromatic ring, making it highly susceptible to certain classes of reactions that are otherwise challenging for simple aryl halides.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, the rate of which is greatly enhanced by the substituents present.

Causality of Reactivity:

- **Ring Activation:** The nitro and ester groups are strong $-R$ and $-I$ (resonance and inductive) electron-withdrawing groups. They pull electron density from the aromatic ring, making the carbon atom bonded to the bromine highly electrophilic and thus a prime target for nucleophilic attack.[5]
- **Intermediate Stabilization:** The rate-determining step in an SNAr reaction is typically the formation of the resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[5][6] The nitro group, being para to the site of attack (ortho to the bromine), is perfectly positioned to stabilize the negative charge of this intermediate through resonance, significantly lowering the activation energy of the reaction.[5][6]

Caption: Generalized SNAr mechanism for **Methyl 2-bromo-4-nitrobenzoate**.

Common nucleophiles used in SNAr reactions with this substrate include alkoxides, amines, and thiolates, providing straightforward access to a wide array of substituted benzoate derivatives.

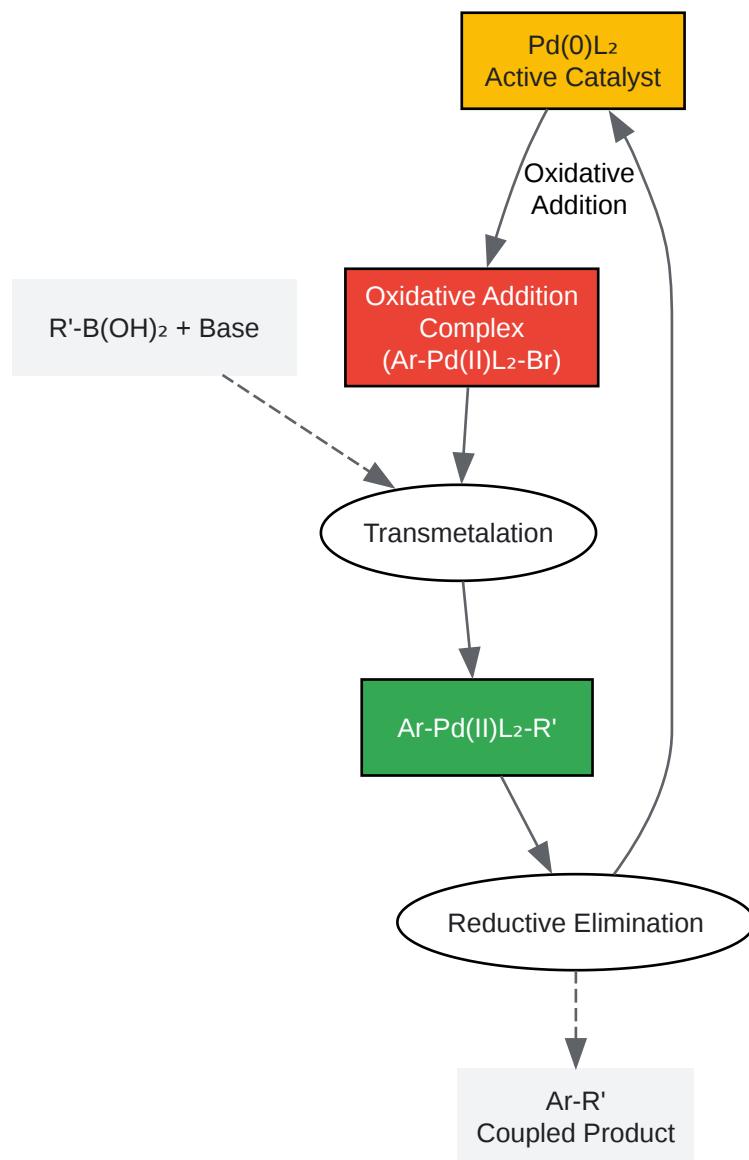
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in **Methyl 2-bromo-4-nitrobenzoate** serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[7][8]

The Suzuki reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond.[9] This reaction is valued for its high functional group tolerance and generally mild conditions.[10] The electron-deficient nature of the aromatic ring in **Methyl 2-bromo-4-nitrobenzoate** facilitates the initial oxidative addition step of the catalytic cycle, often leading to high reaction efficiency.[7][11]

Suzuki-Miyaura Coupling Catalytic Cycle

Ar-Br
(Methyl 2-bromo-4-nitrobenzoate)



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool.[\[12\]](#) [\[13\]](#) This reaction couples the aryl bromide with a primary or secondary amine.[\[8\]](#) The choice of phosphine ligand, base, and solvent is critical for achieving high yields, especially when dealing

with potentially incompatible functional groups like the methyl ester, which could be susceptible to hydrolysis under harsh basic conditions.[14]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various standard reagents, such as SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or sodium dithionite. This transformation is fundamental in many synthetic routes, converting the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the reactivity of the aromatic ring and provides a new site for further functionalization.

The Stability Profile: Handling and Storage Considerations

While a stable compound under recommended storage conditions, the stability of **Methyl 2-bromo-4-nitrobenzoate** can be compromised by exposure to heat, light, and incompatible chemicals.[15]

Thermal Stability

Nitroaromatic compounds as a class are known to be energetic materials that can decompose exothermically at elevated temperatures.[16][17][18] While specific differential scanning calorimetry (DSC) data for this compound is not widely published, caution should be exercised. Strong heating should be avoided, as it may lead to uncontrolled decomposition, potentially releasing toxic gases like NO_x and HBr . The decomposition of nitroaromatic compounds can be initiated by the cleavage of the C-NO_2 bond.[19][20]

Photostability

Like many nitroaromatic compounds, **Methyl 2-bromo-4-nitrobenzoate** may be sensitive to light.[15] Prolonged exposure to UV or high-intensity visible light can induce degradation.[21] Therefore, it is best practice to store the compound in amber vials or other light-resistant containers and to minimize exposure during experimental manipulations.

Hydrolytic Stability

The stability of the methyl ester functional group is pH-dependent.

- Acidic Conditions: The ester is relatively stable under mildly acidic conditions but can undergo acid-catalyzed hydrolysis at low pH, especially at elevated temperatures.[22][23]
- Neutral Conditions: The ester exhibits good stability at neutral pH.
- Basic Conditions: The ester is susceptible to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis.[24] Strong bases like NaOH or KOH will readily convert the methyl ester to the corresponding carboxylate salt. This is a critical consideration when selecting bases for cross-coupling reactions.

Chemical Incompatibilities

To ensure safety and experimental integrity, **Methyl 2-bromo-4-nitrobenzoate** should not be stored with or exposed to:

- Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
- Strong Bases: Will cause hydrolysis of the ester group and may initiate other side reactions. [15]
- Strong Reducing Agents: Can reduce the nitro group, potentially in an uncontrolled manner.

Experimental Protocols: A Practical Guide

The following protocols are provided as a self-validating framework. The rationale behind key steps is explained to foster a deeper understanding and allow for logical troubleshooting.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize Methyl 2-phenyl-4-nitrobenzoate.

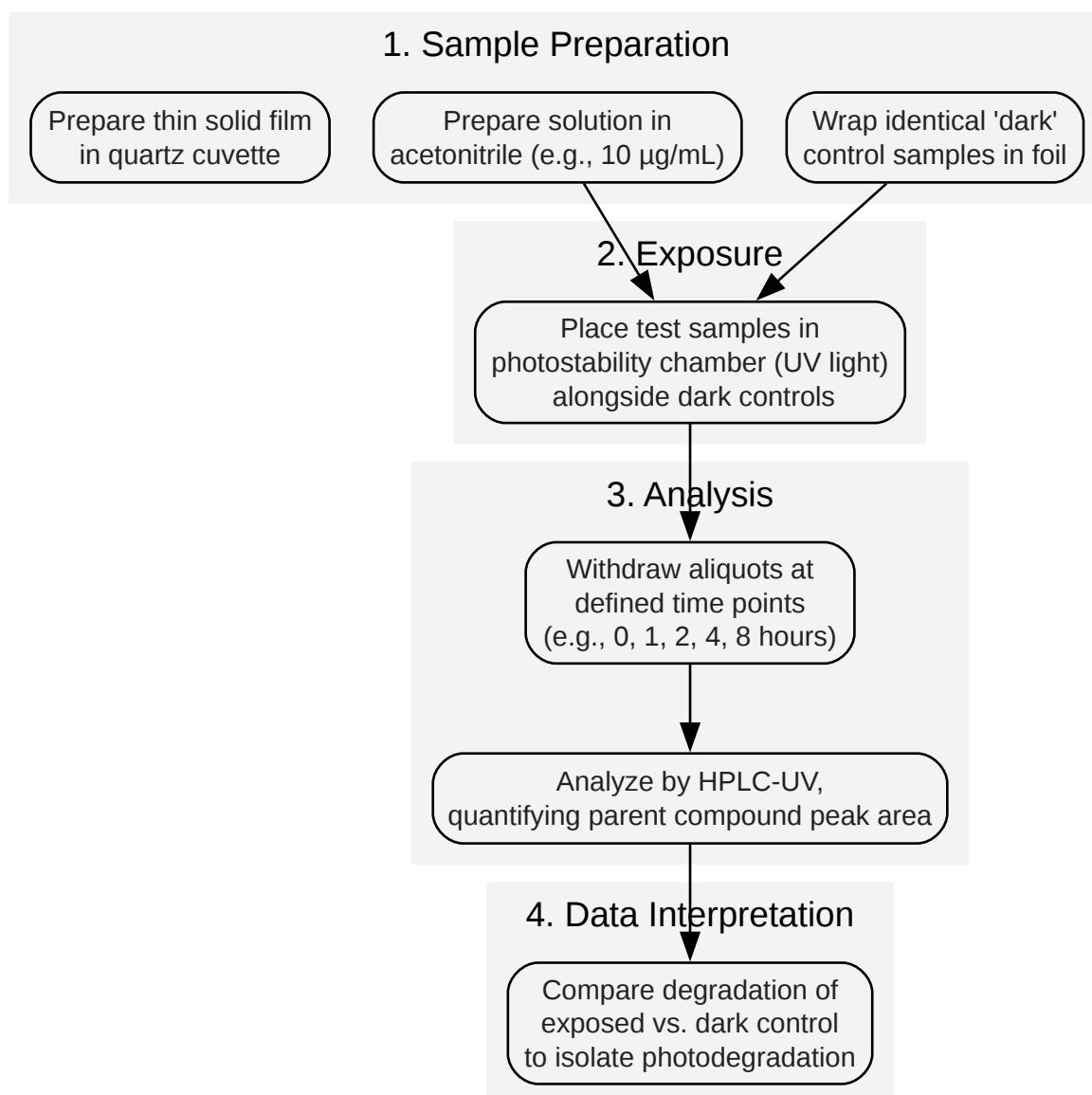
Methodology:

- Inert Atmosphere Preparation (Trustworthiness Pillar): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **Methyl 2-bromo-4-nitrobenzoate** (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K_2CO_3 , 2.0 eq.).

- Causality: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and low yields. An inert atmosphere is essential for reproducibility.[11]
- Degassing: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
- Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Bubble argon through the solution for 10-15 minutes. Finally, add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%).
- Causality: The base (K_2CO_3) is required to form the active boronate species for the transmetalation step.[10] The aqueous/organic solvent mixture helps to dissolve both the organic substrate and the inorganic base.
- Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
- Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Photostability Assessment

Objective: To evaluate the stability of **Methyl 2-bromo-4-nitrobenzoate** under UV light.



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